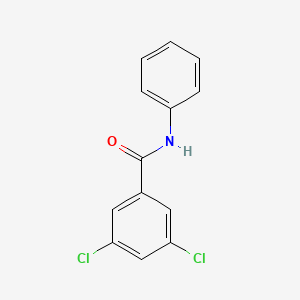![molecular formula C17H30N6O4 B5802688 N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide](/img/structure/B5802688.png)
N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide, also known as BAPTA-2, is a synthetic compound used in scientific research as a calcium chelator. It is widely used to study the role of calcium ions in various biological processes, including cell signaling, gene expression, and apoptosis.
作用机制
N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide acts as a calcium chelator, binding to calcium ions and preventing them from participating in biological processes. Calcium ions are essential for many cellular processes, including muscle contraction, neurotransmitter release, and enzyme activation. By chelating calcium ions, this compound can selectively block specific calcium-dependent processes, allowing researchers to investigate the role of calcium ions in various biological processes.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It can block calcium-dependent processes, leading to changes in cellular signaling, gene expression, and protein synthesis. This compound can also inhibit muscle contraction, neurotransmitter release, and hormone secretion. Additionally, this compound can induce apoptosis in certain cell types, making it a useful tool for investigating the role of calcium ions in cell death.
实验室实验的优点和局限性
N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide has several advantages for lab experiments. It is a highly specific calcium chelator, allowing researchers to selectively block specific calcium-dependent processes. This compound is also membrane-permeable, making it effective at penetrating cell membranes and blocking intracellular calcium signaling. However, this compound has some limitations. It can bind to other metal ions, such as magnesium and zinc, which can affect its specificity. Additionally, this compound can induce cell death in certain cell types, making it important to use it at appropriate concentrations and in appropriate cell types.
未来方向
There are several future directions for N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide research. One potential direction is to investigate the role of calcium ions in cancer cell proliferation and metastasis. This compound could be used to selectively block calcium-dependent processes involved in cancer cell growth and migration, leading to the development of new cancer therapies. Another potential direction is to investigate the role of calcium ions in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound could be used to study the effects of calcium ion dysregulation on neuronal function and survival, leading to the development of new treatments for these diseases. Overall, this compound is a powerful tool for investigating the role of calcium ions in various biological processes, and its future applications are promising.
合成方法
N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide can be synthesized by reacting BAPTA with cyclohexyl isocyanate. BAPTA is a well-known calcium chelator, and its modification with cyclohexyl isocyanate increases its lipophilicity, making it more effective at penetrating cell membranes. The reaction between BAPTA and cyclohexyl isocyanate results in the formation of this compound, which is a white crystalline solid with a molecular weight of 618.8 g/mol.
科学研究应用
N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide is widely used in scientific research to study the role of calcium ions in various biological processes. It is a powerful tool for investigating the signaling pathways involved in cell proliferation, differentiation, and apoptosis. This compound is also used to study the role of calcium ions in synaptic transmission, muscle contraction, and hormone secretion. Additionally, this compound is used to investigate the effects of calcium ion chelation on gene expression and protein synthesis.
属性
IUPAC Name |
[(Z)-[(3Z)-1,3-diamino-3-(cyclohexylcarbamoyloxyimino)propylidene]amino] N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N6O4/c18-14(22-26-16(24)20-12-7-3-1-4-8-12)11-15(19)23-27-17(25)21-13-9-5-2-6-10-13/h12-13H,1-11H2,(H2,18,22)(H2,19,23)(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGVOXZOKSOWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)ON=C(CC(=NOC(=O)NC2CCCCC2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)O/N=C(\N)/C/C(=N/OC(=O)NC2CCCCC2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B5802610.png)
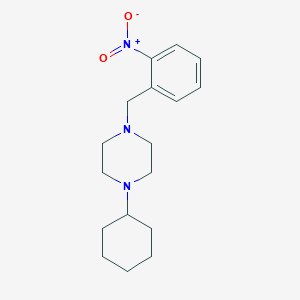
![1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5802622.png)
![ethyl 2-[(methoxycarbonyl)amino]benzoate](/img/structure/B5802635.png)
![2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5802643.png)
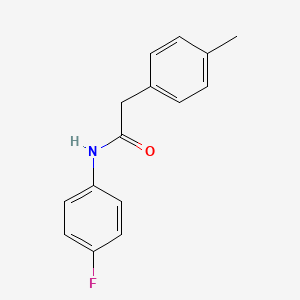
![N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5802655.png)
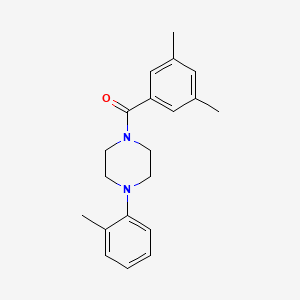
![2-[(cyclopropylcarbonyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5802664.png)
![4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5802668.png)
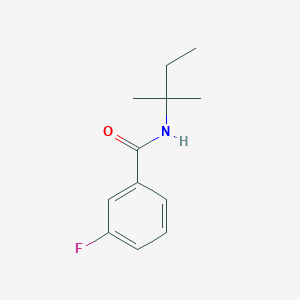
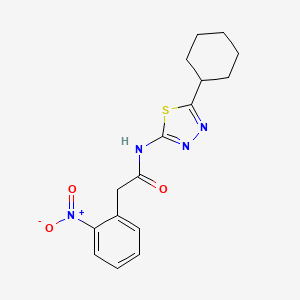
![N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide](/img/structure/B5802704.png)
